4-(Pyridin-3-ylmethoxy)benzoic acid
CAS No.: 898138-45-9
Cat. No.: VC3859701
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898138-45-9 |
|---|---|
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 4-(pyridin-3-ylmethoxy)benzoic acid |
| Standard InChI | InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) |
| Standard InChI Key | WIYQURISXJRWLD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O |
Introduction
4-(Pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 227.23 g/mol . This compound features a pyridine moiety attached to a benzoic acid structure via a methoxy linker, which contributes to its unique chemical properties. The presence of the pyridinyl group enhances its solubility and potential reactivity in various chemical environments.
Synthesis
The synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid typically involves multi-step organic reactions. These processes can vary based on desired yields and purity levels, often involving the coupling of appropriate pyridine and benzoic acid derivatives.
Biological Activities
While specific biological activities of 4-(Pyridin-3-ylmethoxy)benzoic acid are not extensively detailed in available literature, compounds with similar structures often exhibit various biological properties due to their functional groups. These activities can include interactions with biological targets, which may be influenced by the pyridine and carboxylic acid moieties.
Applications and Related Compounds
4-(Pyridin-3-ylmethoxy)benzoic acid finds applications in various fields, potentially including pharmaceutical research due to its structural features. Compounds with similar structures, such as 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid, have been studied for their biological activities and potential applications.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Pyridin-3-ylmethoxy)benzoic acid | Pyridine moiety attached to benzoic acid | Lacks methoxy group on the benzene ring |
| 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid | Methoxy group on the benzene ring | Exhibits enhanced solubility and reactivity |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume